molecular formula C13H16O5 B1595572 Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate CAS No. 56424-77-2

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No. B1595572
CAS RN: 56424-77-2
M. Wt: 252.26 g/mol
InChI Key: NIUVYKIVCCMXLR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a chemical compound with the molecular formula C13H16O5 . It is a unique chemical that is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate consists of 13 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The structure contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

The average mass of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is 252.263 Da, and its monoisotopic mass is 252.099777 Da .

Scientific Research Applications

Novel Anti-juvenile Hormone Agents

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate is a compound prepared as a novel anti-juvenile hormone (anti-JH) agent. It induces precocious metamorphosis in larvae of the silkworm, signaling JH-deficiency symptoms. Its activity is counteracted by methoprene, a JH agonist, emphasizing the compound's role in insect development and pest control strategies (Ishiguro et al., 2003).

Self-assembling Materials

Research into the self-assembly of highly tapered molecules, such as 2-{2-(2-hydroxyethoxy)-ethoxy}ethyl-3,4,5-tris(p-octadecyl-oxybenzyloxy)-benzoate, explores their use in forming columnar hexagonal phases. This characteristic is crucial for the development of novel materials with potential applications in nanostructured devices (Chvalun et al., 1998).

Ruthenium(II)-catalyzed Synthesis

The Ru(II) catalyzed ortho-hydroxylation of ethyl benzoates with ester as an efficient directing group demonstrates a method for synthesizing multifunctionalized arenes. This reaction showcases a significant advancement in organic synthesis, providing a pathway for creating complex organic molecules with high precision (Yang, Lin, & Rao, 2012).

Polymer Chemistry

The development of polymers with specific functionalities is a vital area of research. For example, polymer-bound thiol groups on poly(2-oxazolines) open new avenues for the synthesis of materials with tailored properties. These functionalities are essential for applications ranging from biomedicine to materials science (Cesana et al., 2007).

Supramolecular Structures

The study of supramolecular tubular structures, especially those formed by polymers with tapered side groups, contributes to our understanding of self-assembling materials. Such research is foundational for developing advanced materials with potential applications in electronics, photonics, and nanotechnology (Kwon et al., 1994).

properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-16-12(14)9-18-11-8-6-5-7-10(11)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUVYKIVCCMXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324421
Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

CAS RN

56424-77-2
Record name 56424-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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